molecular formula C16H18N2O2 B588542 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride CAS No. 1246816-38-5

2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride

Cat. No.: B588542
CAS No.: 1246816-38-5
M. Wt: 274.356
InChI Key: FPPBMXVCCCEYJD-YQUBHJMPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with piperazine in the presence of a deuterated solvent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated solvents and reagents is crucial in maintaining the isotopic labeling of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

Inhibition of Tyrosinase

One of the prominent applications of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is its role as an inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects against tyrosinase from Agaricus bisporus. For instance, compounds based on the 4-hydroxyphenylpiperazine structure showed IC50 values as low as 1.5 μM, indicating potent inhibitory activity compared to traditional inhibitors like kojic acid .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies indicate that certain derivatives not only inhibit tyrosinase but also exhibit antioxidant activity without cytotoxic effects on cell lines at concentrations up to 25 μM. This dual action makes it a valuable candidate for therapeutic applications aimed at skin disorders and conditions related to oxidative stress .

Binding Studies with DNA

Another area of application is in the study of DNA interactions. Compounds similar to this compound have been investigated for their ability to bind with G-quadruplex structures in DNA. Such interactions are critical for understanding the mechanisms of gene regulation and potential anticancer therapies .

Case Studies

StudyFindings
Tyrosinase Inhibition Derivatives exhibited IC50 values <5 μM, outperforming traditional inhibitors like kojic acid (IC50 = 17.8 μM) .
Antioxidant Effects Selected compounds showed no cytotoxicity up to 25 μM while maintaining antioxidant properties .
DNA Binding Compounds demonstrated selective binding to G-quadruplex DNA with a binding stoichiometry of 2:1, indicating potential therapeutic implications in cancer treatment .

Mechanism of Action

The mechanism of action of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride involves its interaction with specific molecular targets. The deuterated form allows for precise tracking in metabolic studies, providing insights into the pathways and interactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is unique due to its isotopic labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and measurement are required .

Biological Activity

2,5-Bis(4-hydroxyphenyl)piperazine-d4 dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

  • CAS Number : 1246816-38-5
  • Molecular Formula : C18H22Cl2N2O2
  • Molecular Weight : 363.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been studied for its effects on:

  • Serotonin Receptors : The compound acts as a modulator of serotonin receptors, which are crucial in regulating mood and anxiety.
  • Dopamine Receptors : It has shown potential in influencing dopaminergic pathways, making it a candidate for antipsychotic drug development.
  • Acetylcholinesterase Inhibition : Preliminary studies suggest that piperazine derivatives can inhibit acetylcholinesterase, which is significant for conditions like Alzheimer's disease .

Antimicrobial Properties

Research indicates that 2,5-Bis(4-hydroxyphenyl)piperazine derivatives exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This activity is likely mediated by the compound's interaction with specific cellular pathways related to cancer progression .

Case Studies and Research Findings

Study Findings
Study on Antimicrobial ActivityShowed significant inhibition of bacterial growth in vitro against strains such as E. coli and Staphylococcus aureus.
Anticancer ResearchDemonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Neuropharmacological StudiesIndicated modulation of serotonin and dopamine receptors, suggesting potential use in treating mood disorders and schizophrenia .

Properties

IUPAC Name

4-[3,3,6,6-tetradeuterio-5-(4-hydroxyphenyl)piperazin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-13-5-1-11(2-6-13)15-9-18-16(10-17-15)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPBMXVCCCEYJD-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(C(N1)C2=CC=C(C=C2)O)([2H])[2H])C3=CC=C(C=C3)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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